molecular formula C20H19FN2O2 B4795510 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B4795510
M. Wt: 338.4 g/mol
InChI Key: GYEWLVQPMTUFRA-UHFFFAOYSA-N
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Description

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a fluorophenyl group, and a dihydroisoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or other coupling reactions.

    Attachment of the dihydroisoquinoline moiety: This could be done through amide bond formation or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

    Reduction: Reduction reactions could be used to modify the functional groups within the molecule.

    Substitution: Various substitution reactions can be performed on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, such compounds may be studied for their interactions with various biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs for treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-phenylpyrrolidin-2-one: Lacks the fluorine atom.

    4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-17-5-7-18(8-6-17)23-13-16(11-19(23)24)20(25)22-10-9-14-3-1-2-4-15(14)12-22/h1-8,16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEWLVQPMTUFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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